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An In-depth Technical Guide to the Discovery and Development of Ceapins for UPR Inhibition

Introduction

The Unfolded Protein Response (UPR) is a crucial cellular stress response pathway that
maintains protein homeostasis within the endoplasmic reticulum (ER).[1][2][3] The UPR is
orchestrated by three primary ER-resident transmembrane sensors: Inositol-requiring enzyme
1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6a (ATF60).[4][5]
When misfolded proteins accumulate in the ER, these sensors are activated to restore
proteostasis. The ATF6a branch, in particular, plays a significant cytoprotective role, and its
activation is linked to cell survival in various pathological conditions, including cancer.

Historically, the ATF6a signaling pathway was considered "undruggable”. This changed with the
discovery of Ceapins, a novel class of pyrazole amide compounds. These first-in-class small
molecules selectively inhibit the ATF6a branch of the UPR, providing powerful tools to dissect
its role in disease and offering a new avenue for therapeutic intervention. This guide provides a
comprehensive overview of the discovery, mechanism of action, and development of Ceapins.

Discovery of Ceapins

Ceapins were identified through a series of high-throughput, cell-based screens designed to
find modulators of ATF6a signaling. The initial screen utilized a HEK293T cell line containing an
ER stress-response element (ERSE) driving the expression of a luciferase reporter gene. This
assay allowed for the quantification of ATF6a transcriptional activity.
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A screen of over 100,000 compounds identified a pyrazole amide, designated Ceapin-Al, that
inhibited ER stress-induced luciferase activity. Further validation confirmed that Ceapin-Al
specifically blocked the ATF6a pathway without significantly affecting the IRE1 or PERK
branches of the UPR. The name "Ceapin" was derived from the Irish verb 'ceap’, meaning 'to
trap', reflecting the compound's mechanism of retaining ATF6a in the ER.

A Neomorphic Mechanism of Action

The exquisite specificity of Ceapins for ATF6a over its close homolog ATF6[3 and the sterol
response element binding protein (SREBP), which are processed by the same Golgi-resident
proteases, pointed towards a unique mechanism of action beyond simple protease inhibition.

Initial Insights: Trapping ATF6a in the ER

Initial studies using fluorescence microscopy revealed that in the presence of Ceapins, GFP-
tagged ATF6a formed distinct foci within the ER and was prevented from translocating to the

Golgi apparatus upon ER stress. This trapping mechanism effectively sequesters ATF6a from
the S1P and S2P proteases required for its activation.

Target Identification via CRISPRi Screen

To elucidate the molecular target of Ceapins, a genome-wide CRISPR interference (CRISPRI)
screen was performed. This unbiased approach identified the peroxisomal transporter ABCD3
as a gene whose knockdown conferred resistance to Ceapin treatment. This surprising
discovery implicated a different organelle in the mechanism of ATF6a inhibition.

Chemical-Induced Inter-Organelle Tethering

Subsequent proteomic and immunoprecipitation studies confirmed a direct, Ceapin-dependent
physical interaction between ATF6a and ABCD3. The groundbreaking conclusion was that
Ceapins function by inducing a neomorphic interaction, physically tethering the ER to
peroxisomes. Ceapins act as a molecular glue, binding to the cytosolic domain of ATF6a and
the transmembrane regions of ABCD3. This tethering sterically prevents ATF6a from being
incorporated into COPII vesicles, which are responsible for its transport to the Golgi. This
mechanism is independent of the natural transporter function of ABCD3.
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Caption: The ATF6a signaling pathway under normal and ER stress conditions.
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Caption: Ceapin-induced tethering of ER (via ATF6a) and peroxisomes (via ABCD3).
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Structure-Activity Relationship (SAR) and
Optimization

Following the identification of Ceapin-Al, SAR studies were conducted to improve potency and
define the essential pharmacophore. These studies revealed that all four rings of the Ceapin-
Al structure were necessary for its activity. By modifying these rings, analogs with improved
inhibitory capacity were synthesized. This effort led to the development of Ceapin-A7, which
demonstrated a nearly ten-fold increase in potency compared to the original hit.

Quantitative Data

The efficacy of Ceapin analogs has been quantified through various cellular assays. The half-
maximal inhibitory concentrations (ICso) highlight the successful optimization from Ceapin-Al to
the more potent Ceapin-A7.

Compound ERSE-Luciferase ICso (MM)  Notes
Ceapin-Al 49+1.2 Initial hit compound.
) Phenyl ring substitution,
Ceapin-A3 6.9+0.7 o
comparable activity to Al.
) Inactive analog, used as a
Ceapin-A5 > 30 ]
negative control.
Ceapin-A7 0.59+0.17 Optimized potent analog.

Further quantitative analysis using gPCR confirmed that Ceapins inhibit the induction of
endogenous ATF6a target genes, such as GRP78 (also known as HSPA5) and HERPUD1, in a
dose-dependent manner. Cell viability assays demonstrated that while Ceapins have no toxicity
in unstressed cells, they sensitize cells to ER stress-induced apoptosis, a phenotype consistent
with the genetic ablation of ATF6a.

Experimental Protocols
ERSE-Luciferase Reporter Assay

This assay is fundamental for screening and quantifying the activity of ATF6a inhibitors.
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o Cell Line: HEK293T cells stably expressing a luciferase reporter gene under the control of a
promoter containing multiple ERSESs.

e Procedure:
o Seed cells in 96-well plates and allow them to adhere overnight.

o Treat cells with various concentrations of test compounds (e.g., Ceapins) or vehicle
(DMSO).

o Induce ER stress using an agent like Thapsigargin (Tg) or Tunicamycin (Tm).
o Incubate for a defined period (e.g., 9-16 hours).
o Lyse the cells and measure luciferase activity using a luminometer.

o Normalize luciferase values to a control for cell viability (e.g., a constitutively expressed
Renilla luciferase).

o Calculate ICso values by plotting the normalized luciferase activity against the log of the
compound concentration.

Genome-Wide CRISPRI Screen

This unbiased screen was pivotal in identifying ABCD3 as the molecular target of Ceapins.
e Cell Line: K562 cells engineered to express dCas9-KRAB and the ERSE reporter system.
e Procedure:

o Transduce the cell line with a genome-scale sgRNA library.

o Treat the pooled cell population with an ER stressor (Tunicamycin) and a sublethal dose of
Ceapin-A7.

o Use Fluorescence-Activated Cell Sorting (FACS) to isolate cells that exhibit high reporter
fluorescence, indicating resistance to Ceapin's inhibitory effect.

o Isolate genomic DNA from the sorted resistant population and the control population.
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o Use next-generation sequencing to determine the enrichment of specific sgRNAS in the
resistant population.

o Bioinformatic analysis identifies genes whose knockdown confers resistance; in this case,
ABCD3 was the top hit.

Immunofluorescence and Microscopy

This method is used to visualize the subcellular localization of ATF6a and its colocalization with
other proteins.

e Cell Line: U2-OS cells stably expressing GFP-ATF6a are commonly used.
e Procedure:
o Grow cells on glass coverslips.
o Treat with vehicle (DMSO), ER stressor (Tg or Tm), and/or Ceapins for the desired time.
o Fix the cells with 4% paraformaldehyde.
o Permeabilize cells with a detergent (e.g., 0.1% Triton X-100).
o Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).

o Incubate with primary antibodies against target proteins (e.g., anti-ABCD3, anti-PEX14 for
peroxisomes, anti-GM130 for Golgi).

o Wash and incubate with fluorescently-labeled secondary antibodies.
o Mount coverslips on slides with a DAPI-containing mounting medium to stain nuclei.
o Image using a confocal or widefield fluorescence microscope.

o Analyze images for protein localization, foci formation, and colocalization using software
like ImageJ or CellProfiler.
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Caption: Experimental workflow for the discovery and target identification of Ceapins.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm direct binding of a compound to its target
protein in a cellular context. The principle is that ligand binding stabilizes the target protein
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against thermal denaturation.
e Procedure:

o Compound Treatment: Treat intact cells with the test compound (e.g., Ceapin-A7) or
vehicle (DMSO) and incubate to allow for cell entry and target binding.

o Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range
of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal
cycler.

o Cell Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.
o Separation: Centrifuge the lysates at high speed to pellet aggregated, denatured proteins.

o Detection: Collect the supernatant containing the soluble protein fraction. Analyze the
amount of the target protein (e.g., ATF6a or ABCD3) remaining in the soluble fraction by
Western blot or other protein detection methods.

o Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the
melting curve to a higher temperature in the presence of the compound indicates target
stabilization and thus, direct binding.

Conclusion

The discovery of Ceapins represents a significant breakthrough in the study of the Unfolded
Protein Response. These molecules are not only the first selective inhibitors of the ATF6a
pathway but also function through an unprecedented mechanism of chemically-induced inter-
organelle tethering. By hijacking the peroxisomal protein ABCD3 to sequester ATF6a, Ceapins
achieve remarkable specificity. The development from the initial hit, Ceapin-Al, to the potent
analog, Ceapin-A7, underscores the power of medicinal chemistry in optimizing small molecule
probes. Ceapins provide invaluable tools for researchers to investigate the physiological and
pathological roles of ATF6a and hold promise for the development of novel therapeutics for
diseases characterized by ER stress, such as cancers and neurodegenerative disorders.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b8116401?utm_src=pdf-body
https://www.benchchem.com/product/b8116401?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8116401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8116401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

